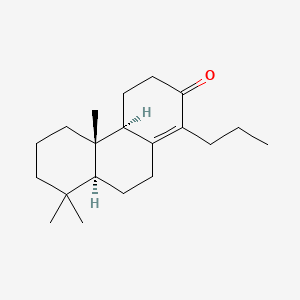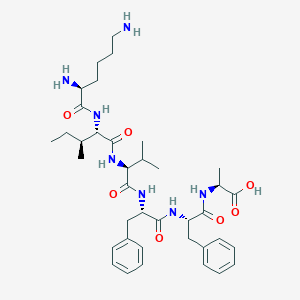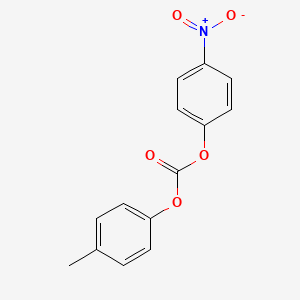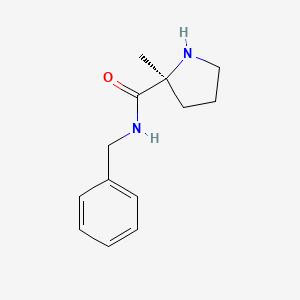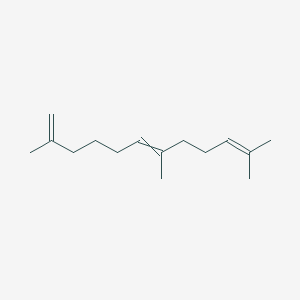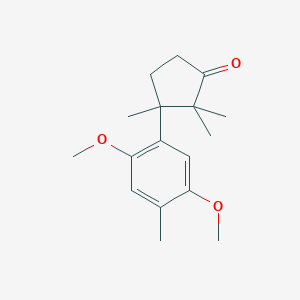
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- is an organic compound with the molecular formula C17H24O3 This compound is characterized by a cyclopentanone core substituted with a 2,5-dimethoxy-4-methylphenyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 2,5-dimethoxy-4-methylbenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between cyclopentanone and 2,5-dimethoxy-4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate compound.
Methylation: The intermediate compound is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. This step introduces the three methyl groups at the 2, 2, and 3 positions of the cyclopentanone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the cyclopentanone ring are replaced by other groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.
科学的研究の応用
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used as an intermediate in the production of fine chemicals, agrochemicals, and specialty materials.
作用機序
The mechanism of action of Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with structural similarities but different pharmacological properties.
2,5-Dimethoxy-4-methylphenylcyclopropylamine: Another psychedelic compound with a cyclopropylamine core.
4-Methyl-2,5-dimethoxyamphetamine: Known for its mood-altering effects and mechanism of action similar to LSD.
Uniqueness
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- is unique due to its cyclopentanone core and the specific arrangement of substituents. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
243117-90-0 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC名 |
3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H24O3/c1-11-9-14(20-6)12(10-13(11)19-5)17(4)8-7-15(18)16(17,2)3/h9-10H,7-8H2,1-6H3 |
InChIキー |
UISXRNSZEJCKDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C2(CCC(=O)C2(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
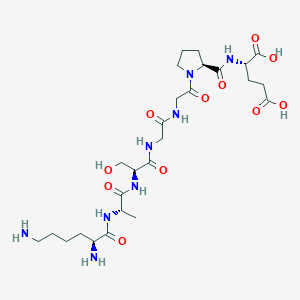

![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
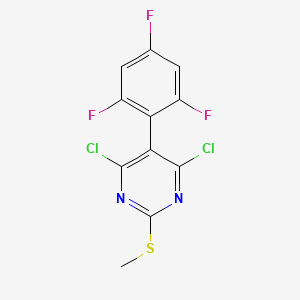
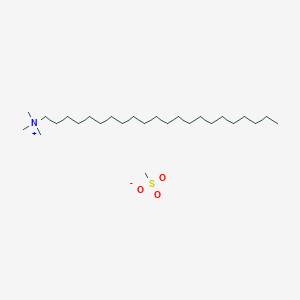
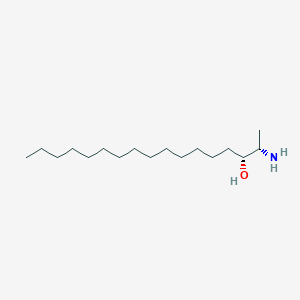
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
